N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride
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Overview
Description
N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.75. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
A study synthesized novel quinoline-2-carboxamide derivatives, including a compound structurally similar to N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride, as potential radioligands. These were developed for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). The study demonstrated high specific binding of these compounds to PBR in various organs, suggesting their utility in PET imaging (Matarrese et al., 2001).
Synthesis of Spirooxindole Derivatives
A research highlighted the smooth coupling of a variety of aldehydes with 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide, producing spiro-oxindole derivatives through a Prins cascade process. This novel strategy enables the construction of spirocycles in a one-pot operation, showcasing the compound's role in advancing synthetic chemistry methodologies (Reddy et al., 2014).
Metal-Free Oxidative Arylmethylation Cascades
A study presented a metal-free oxidative 1,2-arylmethylation cascade of N-(arylsulfonyl)acrylamides, employing a compound structurally related to this compound. This process is significant for assembling 2,2-disubstituted-N-arylbutanamides, marking an advancement in organic synthesis by enabling the formation of two new C-C bonds in a single step (Tan et al., 2016).
Supramolecular Assembly Formation
Research into the formation of supramolecular assemblies using amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine, structurally related to the compound , was conducted. The study explored how assembly formation was dependent on structure and pH, leading to the formation of nanostructures with potential biomedical applications, such as drug delivery or tissue regeneration (Cutrone et al., 2017).
Computational Studies on Cathinones
An investigation conducted computational studies and X-ray structural analysis on several cathinones, including compounds structurally similar to this compound. The study provided valuable insights into the structural characteristics and reactivity of these compounds, contributing to the understanding of their behavior and potential applications (Nycz et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as n-methyltyramine are known to interact with various receptors in the human body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to related compounds .
Biochemical Pathways
Similar compounds such as n-methyltyramine are known to be involved in various biochemical pathways .
Pharmacokinetics
Similar compounds such as n-methyltyramine are known to have specific pharmacokinetic properties .
Result of Action
Similar compounds such as n-nitrosodimethylamine are known to have specific effects on cells .
Action Environment
Similar compounds such as n-methyltyramine are known to be influenced by various environmental factors .
Properties
IUPAC Name |
N-methyl-4-(methylamino)-N-phenylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-13-10-6-9-12(15)14(2)11-7-4-3-5-8-11;/h3-5,7-8,13H,6,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILFWTYIHVDTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N(C)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.